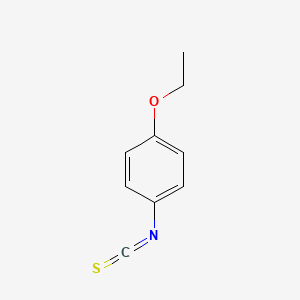

4-Ethoxyphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108217. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-11-9-5-3-8(4-6-9)10-7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEKOMRZYJXXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188175 | |

| Record name | p-Ethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-49-9 | |

| Record name | 1-Ethoxy-4-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3460-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Ethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethoxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Isothiocyanate Moiety

An In-Depth Technical Guide to the Formation Mechanism of 4-Ethoxyphenyl Isothiocyanate

Isothiocyanates (ITCs), characterized by the R–N=C=S functional group, are pivotal compounds in both medicinal chemistry and synthetic organic chemistry.[1][2] Naturally occurring in cruciferous vegetables, they are renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] In the realm of drug development, the isothiocyanate group serves as a versatile pharmacophore and a key synthetic intermediate for creating a diverse range of heterocyclic compounds and thioureas.[2] this compound, an aromatic variant, is a valuable building block in these synthetic endeavors. Understanding its formation mechanisms is crucial for researchers aiming to optimize synthesis, improve yields, and ensure the purity of downstream products. This guide provides a detailed exploration of the core synthetic pathways, their underlying mechanisms, and practical protocols for its preparation.

Primary Synthetic Strategies from 4-Ethoxyaniline

The synthesis of this compound predominantly starts from its corresponding primary amine, 4-ethoxyaniline. The conversion involves the introduction of a thiocarbonyl (C=S) group. Two major routes dominate this transformation: the decomposition of an intermediate dithiocarbamate salt and the direct reaction with thiophosgene.[4]

The Dithiocarbamate Salt Route: A Versatile Two-Stage Process

This is the most widely employed method due to its versatility, scalability, and avoidance of highly toxic reagents like thiophosgene.[1] The process occurs in two distinct stages: the formation of a dithiocarbamate salt, followed by its decomposition (desulfurization) to yield the isothiocyanate.[3]

The initial step involves the reaction of 4-ethoxyaniline with carbon disulfide (CS₂) in the presence of a base, typically a tertiary amine like triethylamine (Et₃N).[3][5]

-

Nucleophilic Attack: The nitrogen atom of 4-ethoxyaniline, acting as a nucleophile, attacks the electrophilic carbon atom of carbon disulfide.

-

Proton Transfer: This addition results in the formation of a zwitterionic dithiocarbamic acid intermediate.

-

Salt Formation: The base (e.g., triethylamine) deprotonates the dithiocarbamic acid to form a stable and often isolable triethylammonium dithiocarbamate salt.[5] This acid-base reaction is the driving force for the initial addition.[5]

Caption: Mechanism of dithiocarbamate salt formation.

The crucial step is the conversion of the dithiocarbamate salt into the isothiocyanate. This is an elimination reaction that requires a "desulfurizing agent," which is effectively an electrophile that activates the intermediate for elimination.[6] Numerous reagents have been developed for this purpose, each with a subtly different mechanistic action.[3]

Common Desulfurizing Agents and Their Mechanisms:

-

Tosyl Chloride (TsCl): This reagent converts the dithiocarbamate into a labile thiotosyl ester. The tosyl group is an excellent leaving group, facilitating the elimination of thio-p-toluenesulfonate and a proton (abstracted by the base) to form the isothiocyanate. This method is rapid, often completing within 30 minutes, and produces high yields.[3]

-

Ethyl Chloroformate: The dithiocarbamate salt attacks the carbonyl carbon of ethyl chloroformate, displacing the chloride ion. The resulting intermediate then decomposes, eliminating carbonyl sulfide (COS) and ethanol to yield the isothiocyanate. This method is also used in industrial processes.[7]

-

Di-tert-butyl dicarbonate (Boc₂O): In the presence of a catalytic amount of DMAP, Boc₂O serves as an efficient desulfurization agent.[5] The dithiocarbamate attacks the Boc anhydride, leading to an intermediate that readily decomposes, releasing gaseous byproducts (COS, CO₂, and isobutene), which simplifies workup.[5][8]

-

Iodine (I₂): Iodine acts as an oxidant. It is proposed to oxidize the dithiocarbamate to a disulfide intermediate, which is unstable and readily eliminates elemental sulfur to give the isothiocyanate.[1]

Caption: Decomposition of dithiocarbamate using Tosyl Chloride.

The Thiophosgene Route: A Direct but Hazardous Approach

The reaction of a primary amine with thiophosgene (CSCl₂) is a long-established, direct route to isothiocyanates.[5][9] While often efficient, its application is limited by the high toxicity, cost, and handling difficulties associated with thiophosgene.[7][10]

-

Nucleophilic Substitution: The reaction begins with the nucleophilic attack of the 4-ethoxyaniline nitrogen on the highly electrophilic carbon of thiophosgene.[10] This displaces one chloride ion, forming an aminothiocarbonyl chloride intermediate.[9]

-

Elimination: In the presence of a base (or upon heating), this intermediate readily undergoes dehydrohalogenation (elimination of HCl) to yield the final this compound product.[9][11]

Caption: Mechanism of isothiocyanate formation via thiophosgene.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision based on laboratory capabilities, scale, cost, and safety considerations.

| Feature | Dithiocarbamate Salt Route | Thiophosgene Route |

| Reagents | 4-Ethoxyaniline, CS₂, Base, Desulfurizing Agent (e.g., TsCl, Boc₂O) | 4-Ethoxyaniline, Thiophosgene (CSCl₂), Base |

| Safety | Generally safer; avoids highly toxic reagents. CS₂ is flammable. | Involves highly toxic and corrosive thiophosgene.[7] Requires a fume hood and specialized handling. |

| Yields | Good to excellent, typically 75-97%.[3] | Generally high yields.[7] |

| Byproducts | Varies with agent; can be gaseous (Boc₂O) or salts (TsCl).[5] | HCl, which needs to be neutralized. |

| Versatility | Highly versatile, compatible with many functional groups.[1] | Less tolerant of sensitive functional groups that may react with CSCl₂. |

| Cost & Availability | Reagents are generally inexpensive and readily available.[1] | Thiophosgene is expensive and its availability can be limited.[7] |

Experimental Protocols

The following protocols are illustrative examples for the synthesis of this compound.

Protocol 1: Synthesis via Dithiocarbamate Decomposition (Tosyl Chloride Method)

This protocol is adapted from established methods for aryl isothiocyanate synthesis.[3]

Materials:

-

4-Ethoxyaniline

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Salt Formation: To a stirred solution of 4-ethoxyaniline (1.0 eq) and triethylamine (2.2 eq) in DCM at 0 °C (ice bath), add carbon disulfide (1.2 eq) dropwise.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the triethylammonium dithiocarbamate salt.

-

Decomposition: Cool the mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq) in DCM dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Caption: High-level workflow for the dithiocarbamate method.

Protocol 2: Synthesis via Thiophosgene

WARNING: Thiophosgene is extremely toxic and corrosive. This procedure must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE).

Materials:

-

4-Ethoxyaniline

-

Thiophosgene (CSCl₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

A base such as calcium carbonate or triethylamine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a fume hood, dissolve 4-ethoxyaniline (1.0 eq) in DCM. Add a slight excess of a solid base like calcium carbonate to act as an acid scavenger.

-

Thiophosgene Addition: Cool the mixture to 0 °C. Add a solution of thiophosgene (1.0 eq) in DCM dropwise with vigorous stirring.

-

Reaction: Stir the reaction at room temperature until completion (monitor by TLC). The reaction is often rapid.

-

Workup: Filter the reaction mixture to remove the base and any salts formed.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by vacuum distillation or column chromatography.

Conclusion

The formation of this compound is primarily achieved through two well-established mechanistic pathways starting from 4-ethoxyaniline. The dithiocarbamate salt route offers a safer, more versatile, and scalable approach, with a wide array of desulfurizing agents allowing for optimization based on specific laboratory conditions. While mechanistically more direct, the thiophosgene route's utility is significantly hampered by the extreme toxicity and handling requirements of the key reagent. For researchers in drug development and synthetic chemistry, a thorough understanding of the dithiocarbamate pathway, including the nuanced roles of the base and the desulfurizing agent, provides the most robust and practical foundation for the synthesis of this valuable chemical intermediate.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. cbijournal.com [cbijournal.com]

- 6. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5043442A - Process of preparing an isothiocyanate intermediate used in the preparation of xylazine - Google Patents [patents.google.com]

- 8. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiophosgene: - An overview [moltuslab.com]

- 11. Thiophosgene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Ethoxyphenyl Isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Ethoxyphenyl isothiocyanate, a versatile chemical intermediate with significant potential in synthetic chemistry and drug development. Designed for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the core physicochemical properties, spectroscopic characteristics, synthesis, and reactivity of this compound. Furthermore, it explores the burgeoning applications of its derivatives, particularly in the realm of anticancer, anti-inflammatory, and antimicrobial agent discovery, grounded in an analysis of structure-activity relationships.

Core Physicochemical and Spectroscopic Profile

This compound (CAS No: 3460-49-9) is an aromatic isothiocyanate featuring an ethoxy substituent at the para position of the phenyl ring.[1][2] This substitution pattern significantly influences its electronic properties and reactivity, making it a valuable building block for a diverse range of molecular architectures.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.[1][3] It is important to note that some physical properties, such as melting and boiling points, may show slight variations between different sources due to measurement conditions and sample purity.

| Property | Value | Source(s) |

| CAS Number | 3460-49-9 | [1][3] |

| Molecular Formula | C₉H₉NOS | [2] |

| Molecular Weight | 179.24 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 60-61 °C | [1] |

| Boiling Point | 288.7 °C at 760 mmHg | [1] |

| Density | 1.06 g/cm³ | [1] |

| Solubility | Soluble in many common organic solvents such as acetone, dichloromethane, and ethanol. | General Chemical Knowledge |

| InChI Key | REEKOMRZYJXXNR-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is an expert interpretation of its expected spectra based on its molecular structure and data from analogous compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is distinguished by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. This peak is typically observed in the range of 2000-2200 cm⁻¹.[4][5] Other significant peaks would include those corresponding to the aromatic C-H stretching just above 3000 cm⁻¹, C-C stretching in the aromatic ring around 1600 cm⁻¹, and C-O stretching of the ethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the aromatic protons. The aromatic protons will appear as two doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The ethoxy group will present as a quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃), with chemical shifts influenced by the adjacent oxygen atom.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. A noteworthy feature in the ¹³C NMR of isothiocyanates is that the signal for the carbon atom of the -N=C=S group is often broad and of low intensity, sometimes referred to as being "near-silent."[7][8] This is due to the quadrupolar relaxation of the adjacent nitrogen atom and the flexibility of the isothiocyanate group.[7] The aromatic carbons will have distinct chemical shifts, with the carbon attached to the oxygen of the ethoxy group being the most deshielded among the ring carbons. SpectraBase provides a literature reference for the ¹³C NMR of this compound.[9]

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| -CH₃ (ethoxy) | ~1.4 | Triplet | ~14-15 |

| -O-CH₂- (ethoxy) | ~4.0 | Quartet | ~63-64 |

| Aromatic C-H (ortho to -OEt) | ~6.9 | Doublet | ~114-115 |

| Aromatic C-H (ortho to -NCS) | ~7.2 | Doublet | ~126-127 |

| Aromatic C (ipso to -OEt) | - | Singlet (Quaternary) | ~158-159 |

| Aromatic C (ipso to -NCS) | - | Singlet (Quaternary) | ~125-126 |

| -N=C=S | - | Singlet (Quaternary) | ~130-135 (often broad) |

Mass Spectrometry (MS): In an electron ionization mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 179, corresponding to its molecular weight.

Synthesis and Chemical Reactivity

Synthesis of this compound

A common and efficient method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.[10][11] The following is a detailed experimental protocol adapted from established methods for the synthesis of similar compounds.[10][12]

Experimental Protocol: Synthesis from 4-Ethoxyaniline

-

Step 1: Formation of the Dithiocarbamate Salt

-

To a solution of 4-ethoxyaniline (1 equivalent) in a suitable solvent such as ethanol or acetone, add triethylamine (1.1 equivalents).

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise while stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

-

-

Step 2: Desulfurization to form the Isothiocyanate

-

Cool the reaction mixture back to 0 °C.

-

Add a desulfurizing agent such as di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Chemical Reactivity: The Thiourea Formation

The isothiocyanate functional group is characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis. The most prominent reaction of isothiocyanates is their addition reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions.

Mechanism of Thiourea Formation:

The reaction is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer, leading to the formation of the stable thiourea product.

Applications in Drug Discovery and Development

Isothiocyanates and their derivatives, particularly thioureas, represent a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[13][14][15]

Anticancer Activity

A significant body of research has highlighted the anticancer potential of isothiocyanates.[16] They are known to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and modulate various signaling pathways involved in tumorigenesis.[16] Thiourea derivatives have also been extensively investigated as anticancer agents, with some compounds showing potent cytotoxicity against various cancer cell lines.[16]

Structure-Activity Relationship (SAR) Insights: The biological activity of thiourea derivatives can be fine-tuned by modifying the substituents on the nitrogen atoms. For instance, the introduction of electron-withdrawing groups on the aromatic rings can enhance the anticancer activity. The nature and position of substituents on the phenyl rings of N,N'-diarylthioureas significantly influence their efficacy.

Anti-inflammatory and Antimicrobial Properties

Thiourea derivatives have also demonstrated promising anti-inflammatory and antimicrobial activities.[3][13]

-

Anti-inflammatory Activity: Some thiourea derivatives have shown potent anti-inflammatory effects, which are attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[3]

-

Antimicrobial Activity: The thiourea scaffold is a key component in a number of antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of the cell membrane.[13]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly sealed container in a cool, dry place.

References

- 1. Phenyl isothiocyanate(103-72-0) 1H NMR [m.chemicalbook.com]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. compoundchem.com [compoundchem.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-Ethoxyphenyl Isothiocyanate in Organic Solvents for Researchers and Drug Development Professionals

Abstract

4-Ethoxyphenyl isothiocyanate is a compound of increasing interest within synthetic chemistry and drug discovery programs. A fundamental understanding of its solubility in various organic solvents is critical for its effective handling, reaction optimization, purification, and formulation. This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of extensive, publicly available quantitative solubility data, this document provides a robust framework for researchers to make informed predictions and presents a detailed, self-validating experimental protocol for determining its solubility in specific organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the practical knowledge required to confidently work with this compound.

Introduction: The Significance of Solubility for this compound

This compound (CAS 3460-49-9) is an aromatic isothiocyanate featuring an ethoxy group on the phenyl ring. The isothiocyanate functional group (-N=C=S) is a versatile reactive handle used in the synthesis of thioureas, thiazoles, and other heterocyclic systems, which are common scaffolds in medicinal chemistry. The overall physicochemical profile of the molecule dictates its behavior in a laboratory setting.

Solubility is not merely a physical constant; it is a critical parameter that influences:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in solution.

-

Purification Strategies: Techniques such as crystallization and chromatography are highly dependent on differential solubility.

-

Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients, solubility in relevant delivery vehicles is paramount.

-

Handling and Storage: Understanding solubility helps in preparing stock solutions and preventing precipitation.

This guide will first explore the predicted solubility behavior of this compound based on its known molecular properties and then provide a detailed methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

While direct quantitative solubility data is sparse in the literature, we can infer a likely solubility profile from the compound's known physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₉NOS | [1] |

| Molecular Weight | 179.24 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 60-62 °C | [1][2] |

| Boiling Point | 153-154 °C @ 15 Torr | [1] |

| Density | ~1.1 g/cm³ | [1][2] |

| XLogP3 | 4.12 | [1] |

The key predictor of solubility in organic solvents is the octanol-water partition coefficient, represented here as XLogP3. An XLogP3 value of 4.12 indicates that this compound is significantly more soluble in a nonpolar solvent (octanol) than in water.[1] This high value suggests a predominantly lipophilic or nonpolar character.

Based on this, we can make the following expert predictions:

-

High Solubility Predicted in:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Apolar Aromatic Solvents: Toluene, Benzene.

-

Ethers: Diethyl ether, Tetrahydrofuran (THF).

-

-

Moderate to Good Solubility Predicted in:

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile (ACN). While these solvents have polar characteristics, the nonpolar nature of the ethoxyphenyl group should allow for significant solubility.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are considered "universal" organic solvents and are very likely to dissolve the compound well.

-

-

Low to Sparingly Soluble Predicted in:

-

Alcohols: Methanol, Ethanol. The polarity and hydrogen-bonding capability of these protic solvents may make them less ideal for this nonpolar compound.

-

Nonpolar Alkanes: Hexanes, Heptane. While nonpolar, the specific interactions might be weaker compared to aromatic or chlorinated solvents.

-

These predictions provide a strong starting point for solvent selection in experimental work.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a crystalline solid like this compound is the isothermal saturation shake-flask method , followed by a quantitative concentration analysis. This method establishes the equilibrium solubility at a defined temperature.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for reproducible results.

-

Equilibration Time: Reaching true equilibrium between the undissolved solid and the saturated solution is not instantaneous. A sufficient agitation period (24-48 hours) is necessary to ensure the solution is truly saturated.

-

Quantitative Analysis by HPLC: High-Performance Liquid Chromatography (HPLC) is chosen for its precision, accuracy, and ability to separate the analyte of interest from any potential impurities or degradants. This is critical for trustworthy measurements.[3]

-

Filtration: It is imperative to separate the saturated supernatant from the excess solid without altering the temperature or concentration. A syringe filter is an effective tool for this.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

References

A Senior Application Scientist's Guide to 4-Ethoxyphenyl Isothiocyanate for Advanced Research and Drug Development

Introduction: The Strategic Importance of 4-Ethoxyphenyl Isothiocyanate

For researchers, medicinal chemists, and professionals in drug development, the selection of key chemical intermediates is a critical decision that profoundly influences the trajectory of a research program. This compound (CAS No. 3460-49-9) has emerged as a strategically important building block, prized for its versatile reactivity and its role as a precursor to a diverse range of pharmacologically active compounds. The isothiocyanate functional group (-N=C=S) is a powerful electrophile, readily undergoing nucleophilic addition reactions, most notably with primary and secondary amines to form substituted thiourea derivatives. This reactivity profile, combined with the physicochemical properties imparted by the 4-ethoxyphenyl moiety, makes it a valuable tool in the synthesis of novel therapeutic agents.

This in-depth technical guide, designed for the discerning scientific audience, provides a comprehensive overview of this compound, from its commercial availability and synthesis to its detailed chemical properties and practical applications in the laboratory. We will delve into the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative scientific literature.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is a solid at room temperature, a characteristic that can simplify handling and weighing operations compared to liquid isothiocyanates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3460-49-9 | [1] |

| Molecular Formula | C₉H₉NOS | [1] |

| Molecular Weight | 179.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 62 °C | [1] |

| Boiling Point | 153-154 °C at 15 Torr | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | >110 °C | [1] |

| Purity (Typical) | ≥97% | [1] |

Spectroscopic Analysis: A Key to Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the identity and purity of this compound.

¹H NMR Spectroscopy (Predicted)

-

δ ~1.4 ppm (triplet, 3H): These protons correspond to the methyl group (-CH₃) of the ethoxy substituent. The triplet splitting pattern arises from coupling with the adjacent methylene protons.

-

δ ~4.0 ppm (quartet, 2H): This signal represents the methylene protons (-O-CH₂-) of the ethoxy group. The quartet pattern is due to coupling with the neighboring methyl protons.

-

δ ~6.9 ppm (doublet, 2H): These are the aromatic protons ortho to the ethoxy group.

-

δ ~7.2 ppm (doublet, 2H): These are the aromatic protons meta to the ethoxy group and ortho to the isothiocyanate group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

-

δ ~14.7 ppm: Methyl carbon of the ethoxy group.

-

δ ~63.6 ppm: Methylene carbon of the ethoxy group.

-

δ ~115.1 ppm: Aromatic carbons ortho to the ethoxy group.

-

δ ~126.7 ppm: Aromatic carbons meta to the ethoxy group.

-

δ ~135.0 ppm: Isothiocyanate carbon (-N=C=S). This signal can sometimes be broad.[2]

-

δ ~158.5 ppm: Aromatic carbon attached to the ethoxy group.

Commercial Availability: A Comparative Overview

The accessibility of high-quality starting materials is a cornerstone of successful research. This compound is available from a range of commercial suppliers, catering to both small-scale research and bulk manufacturing needs. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, lead times, and the quality of the accompanying documentation, such as Certificates of Analysis (CoA).

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | 97% | 1 g | Available from an Aldrich partner.[1] |

| Thermo Scientific Chemicals | 98% | 5 g, 25 g | Formerly part of the Alfa Aesar portfolio.[3] |

| XIAMEN EQUATION CHEMICAL CO., LTD | Industrial Grade | Bulk (Inquire for details) | A manufactory based in China, offering larger quantities.[1] |

| TCI Chemicals | >98.0% (GC) | 25g, 500g | May deposit some white solids during storage. |

| ChemicalBook | Varies | Varies | A platform connecting various suppliers.[4] |

Synthesis of this compound: A Validated Protocol

While commercially available, an in-house synthesis of this compound can be a cost-effective option, particularly for large-scale needs. The most common and reliable method involves the reaction of the corresponding primary amine, 4-ethoxyaniline, with a thiocarbonylating agent. To avoid the use of highly toxic reagents like thiophosgene, a safer and widely adopted two-step, one-pot procedure utilizes carbon disulfide.[5]

Reaction Pathway

The synthesis proceeds through the formation of a dithiocarbamate salt intermediate from the reaction of 4-ethoxyaniline with carbon disulfide in the presence of a base. This intermediate is then desulfurized to yield the isothiocyanate.

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl isothiocyanates.[6][7]

Materials:

-

4-Ethoxyaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (1 equivalent) in ethanol.

-

Dithiocarbamate Formation: To the stirred solution, add triethylamine (1 equivalent) followed by the dropwise addition of carbon disulfide (1.5 equivalents). Stir the reaction mixture at room temperature for 1 hour. The formation of the triethylammonium dithiocarbamate salt may be observed.

-

Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1 equivalent) and a catalytic amount of DMAP (e.g., 0.03 equivalents).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

-

Base (Triethylamine): The base is crucial for deprotonating the amine, facilitating its nucleophilic attack on the carbon disulfide. Triethylamine is a common choice due to its appropriate basicity and volatility, which simplifies its removal during work-up.

-

Desulfurizing Agent (Boc₂O/DMAP): Di-tert-butyl dicarbonate, activated by DMAP, is an effective and milder alternative to more hazardous desulfurizing agents. The byproducts of this reaction are volatile (CO₂, COS, and tert-butanol), which simplifies purification.[5]

Core Application: Synthesis of Thiourea Derivatives

The primary application of this compound in drug development is its use as an electrophile in the synthesis of N,N'-disubstituted thiourea derivatives. The thiourea scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities.[8][9]

Reaction Mechanism: Nucleophilic Addition

The reaction proceeds via a straightforward nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group.

Caption: Synthesis of thiourea derivatives.

Step-by-Step Protocol: Synthesis of a Representative Thiourea Derivative

This protocol describes the synthesis of N-(4-ethoxyphenyl)-N'-(aryl)thiourea, a class of compounds often investigated for their biological activities.[10]

Materials:

-

This compound

-

A substituted aniline (e.g., 4-chloroaniline)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Dissolve the substituted aniline (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Addition of Isothiocyanate: To the stirring solution, add this compound (1.05 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours, which can be monitored by TLC. For less reactive amines, gentle heating may be required.

-

Product Isolation: The thiourea product often precipitates from the reaction mixture. If so, the product can be collected by filtration and washed with cold hexane. If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Applications in Drug Development: A Focus on Biological Activity

Thiourea derivatives synthesized from this compound have been explored for a range of therapeutic applications, owing to their ability to engage in hydrogen bonding and interact with biological targets.

-

Antimicrobial Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of thiourea derivatives. The presence of the ethoxyphenyl group can modulate the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.[11][12]

-

Anticancer Agents: The thiourea scaffold is a key feature in several compounds investigated for their anticancer properties. These derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8]

-

Anti-inflammatory Agents: Certain N-acyl thiourea derivatives have shown promise as anti-inflammatory agents.[13]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a versatile and valuable reagent for researchers and drug development professionals. Its straightforward synthesis, well-defined reactivity, and the diverse biological activities of its thiourea derivatives make it a powerful tool in the quest for novel therapeutic agents. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and applications, grounded in scientific principles and practical, field-proven insights. By understanding and applying the information presented herein, researchers can confidently and effectively incorporate this important building block into their synthetic strategies.

References

- 1. This compound | 3460-49-9 [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. cbijournal.com [cbijournal.com]

- 6. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benthamscience.com [benthamscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 3460-49-9 properties and suppliers

An In-Depth Technical Guide to 4-Ethoxyphenyl Isothiocyanate (CAS 3460-49-9) for Researchers and Drug Development Professionals

Introduction

This compound (CAS 3460-49-9), a member of the versatile isothiocyanate class of organic compounds, presents a compelling scaffold for exploration in drug discovery and development. Isothiocyanates, characterized by their –N=C=S functional group, are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential therapeutic applications of this compound, alongside practical experimental protocols and a curated list of suppliers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Reference(s) |

| CAS Number | 3460-49-9 | |

| Molecular Formula | C₉H₉NOS | [4] |

| Molecular Weight | 179.24 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | >110 °C | |

| Boiling Point | 57-61 °C | |

| Synonyms | 1-Ethoxy-4-isothiocyanatobenzene, p-Ethoxyphenyl isothiocyanate | [4] |

| InChI Key | REEKOMRZYJXXNR-UHFFFAOYSA-N | |

| SMILES | CCOC1=CC=C(C=C1)N=C=S |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established methods. A common and effective approach involves the reaction of p-phenetidine (4-ethoxyaniline) with a thiocarbonylating agent.

Synthetic Pathway Overview

References

reactivity of the isothiocyanate group in 4-Ethoxyphenyl isothiocyanate

An In-depth Technical Guide to the Reactivity of 4-Ethoxyphenyl Isothiocyanate

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a reagent's reactivity is paramount to its effective application. This compound, a versatile aromatic isothiocyanate, serves as a critical building block in the synthesis of a wide array of biologically active compounds and functional materials. Its utility is fundamentally governed by the unique electronic character of the isothiocyanate functional group, modulated by the 4-ethoxyphenyl substituent.

This guide provides an in-depth exploration of the core reactivity principles of this compound. We will move beyond simple reaction schemes to dissect the electronic and steric factors that dictate its behavior, offering field-proven insights into its practical application, complete with detailed experimental protocols and mechanistic rationales.

The Isothiocyanate Functional Group: An Electrophilic Hub

The reactivity of this compound is centered on the isothiocyanate (–N=C=S) group. This heterocumulene system features a central carbon atom that is highly electrophilic. This electrophilicity arises from the pull of electron density by the more electronegative nitrogen and sulfur atoms flanking it. Consequently, the isothiocyanate carbon is an excellent target for attack by a wide range of nucleophiles.[1]

The general reaction is a nucleophilic addition, where the nucleophile attacks the central carbon, and the electron density shifts onto the sulfur or nitrogen atom, leading to the formation of a new covalent bond.

Influence of the 4-Ethoxyphenyl Substituent: Modulating Reactivity

The identity of the substituent attached to the isothiocyanate group plays a critical role in tuning its reactivity. In this compound, the ethoxy group (–OCH₂CH₃) at the para-position of the phenyl ring is a key modulator.

The ethoxy group exerts two opposing electronic effects:

-

Resonance Effect (+R): The oxygen atom's lone pairs can be delocalized into the aromatic ring, increasing electron density, particularly at the ortho and para positions. This is a strong, electron-donating effect.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the ring through the sigma bond. This is a weaker, electron-withdrawing effect.[2][3]

For the ethoxy group, the resonance effect dominates. This net electron-donating character enriches the aromatic system and slightly reduces the electrophilicity of the isothiocyanate carbon compared to aryl isothiocyanates bearing electron-withdrawing groups (e.g., nitro or cyano groups).[4] This subtle modulation is crucial, as it makes this compound reactive enough for efficient conjugation but stable enough for convenient handling and storage.

Caption: Electronic effects of the 4-ethoxy group on the isothiocyanate moiety.

Reactivity Profile: Reactions with Nucleophiles

The primary utility of this compound lies in its predictable reactions with nucleophiles. The general order of reactivity for common nucleophiles is: Thiols > Amines >> Alcohols .

Reaction with Amines: Formation of Thioureas

This is the most robust and widely used reaction of isothiocyanates. Primary and secondary amines readily attack the electrophilic carbon to form highly stable N,N'-disubstituted or N,N,N'-trisubstituted thioureas. This reaction is highly efficient and often proceeds to completion under mild conditions.

-

Mechanism: The lone pair of the amine's nitrogen atom attacks the central carbon of the isothiocyanate.

-

Conditions: The reaction is typically carried out in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature. It is often favored under neutral to alkaline conditions (pH 9-11), where the amine is deprotonated and thus more nucleophilic.[5][6]

Reaction with Thiols: Formation of Dithiocarbamates

Thiols are potent nucleophiles and react with isothiocyanates to yield dithiocarbamate adducts. In biological contexts, this reaction is particularly relevant for conjugation to cysteine residues in proteins.

-

Mechanism: The nucleophilic sulfur of the thiol attacks the isothiocyanate carbon.

-

Conditions: This reaction can proceed under milder pH conditions than the reaction with amines, often being efficient at neutral or slightly acidic pH (pH 6-8).[5][6] This differential pH sensitivity allows for selective conjugation in the presence of both amine and thiol functionalities.

Reaction with Alcohols: Formation of Thiocarbamates

Alcohols are weaker nucleophiles than amines or thiols, so their reaction with isothiocyanates is significantly slower and often requires more forcing conditions.

-

Mechanism: The oxygen atom of the alcohol attacks the isothiocyanate carbon.

-

Conditions: The reaction typically requires elevated temperatures or the use of a base catalyst to deprotonate the alcohol, increasing its nucleophilicity.[7] Reactions with long-chain alcohols have been shown to produce N-aryl-O-alkyl carbamates exclusively.[7]

Reaction with Water: Hydrolysis

Isothiocyanates are susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which can lead to the formation of the corresponding primary amine (4-ethoxyaniline), carbonyl sulfide, and carbon dioxide. This is an important consideration for storage and for reactions conducted in aqueous media.[8]

Data Presentation: Reactivity Summary

| Nucleophile | Product | Linkage Formed | Typical Conditions | Relative Rate |

| Primary/Secondary Amine | Thiourea | C-N | Room temp, neutral/alkaline pH | Fast |

| Thiol | Dithiocarbamate | C-S | Room temp, neutral/acidic pH | Very Fast |

| Alcohol | Thiocarbamate | C-O | Elevated temp or base catalysis | Slow |

| Water | 4-Ethoxyaniline + CO₂ | C-N (cleavage) | Acidic or basic conditions | Very Slow |

Experimental Protocols: A Self-Validating Approach

Trustworthy protocols are self-validating, meaning the rationale behind each step is clear and contributes to a reliable outcome.

Protocol 1: Synthesis of N-(4-ethoxyphenyl)-N'-(benzyl)thiourea

This protocol details a standard procedure for reacting this compound with a primary amine to form a stable thiourea derivative.

Rationale: This experiment demonstrates the most common and reliable reaction of the isothiocyanate group. Benzylamine is chosen as a representative primary amine. Dichloromethane (DCM) is an excellent solvent as it is aprotic and dissolves both reactants. The reaction is monitored by Thin Layer Chromatography (TLC), providing a direct visual confirmation of the consumption of starting materials and the formation of the product. The work-up is designed to remove any unreacted starting material and byproducts, and product identity is confirmed spectroscopically.

Caption: Experimental workflow for thiourea synthesis and validation.

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 179 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

-

Addition of Amine: To the stirring solution, add benzylamine (1.0 eq, e.g., 107 mg, 1.0 mmol) dropwise at room temperature.

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), visualizing with a UV lamp. The reaction is typically complete within 1-2 hours.

-

Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (15 mL) and brine (15 mL). The acidic wash ensures the removal of any unreacted benzylamine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-ethoxyphenyl)-N'-(benzyl)thiourea as a white solid.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The IR spectrum should show the disappearance of the strong isothiocyanate peak (around 2100 cm⁻¹) and the appearance of characteristic N-H and C=S stretching frequencies.

Applications in Drug Development and Chemical Biology

The well-defined reactivity of this compound makes it a valuable tool for medicinal chemists and chemical biologists.

-

Synthesis of Bioactive Heterocycles: The thiourea adducts formed from isothiocyanates are excellent precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, many of which form the core of pharmacologically active agents.

-

Bioconjugation: The ability to react selectively with amine and thiol groups allows this compound and its derivatives to be used as linkers to covalently attach small molecules, probes, or drugs to proteins and other biomolecules.[5]

-

Pharmacophore Development: Isothiocyanates are found in numerous natural products with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[9][10] Synthetic isothiocyanates like the 4-ethoxy derivative are used to create novel analogues in the search for more potent and selective therapeutic agents.[11]

Physicochemical and Spectroscopic Data

Accurate characterization is essential for the use of any chemical reagent.

Table of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3460-49-9 | [12] |

| Molecular Formula | C₉H₉NOS | [12][13] |

| Molecular Weight | 179.24 g/mol | [12][13] |

| Appearance | Solid | |

| Melting Point | 60-62 °C | [13][14] |

| Boiling Point | 153-154 °C @ 15 Torr | [13] |

Key Spectroscopic Features

-

Infrared (IR) Spectroscopy: The most prominent feature of an isothiocyanate is a very strong, broad, and characteristic asymmetric stretching band appearing in the range of 2000-2200 cm⁻¹. This peak is an unambiguous indicator of the presence of the -N=C=S group.

-

¹³C NMR Spectroscopy: The central carbon of the isothiocyanate group is highly deshielded and typically appears as a low-intensity signal in the region of 125-140 ppm.

Conclusion

This compound is a powerful and versatile chemical intermediate whose reactivity is dominated by the electrophilic nature of the isothiocyanate carbon. The electron-donating 4-ethoxy group provides a subtle but important modulation of this reactivity, rendering the molecule highly useful for controlled reactions with a variety of nucleophiles, most notably amines and thiols. A thorough understanding of these fundamental principles, reaction kinetics, and appropriate experimental conditions, as outlined in this guide, is essential for leveraging the full potential of this reagent in research, drug discovery, and materials science.

References

- 1. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

- 13. echemi.com [echemi.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Navigating the Bioactivity of 4-Ethoxyphenyl Isothiocyanate: A Technical Guide for Novel Drug Discovery

Introduction: The Untapped Potential of a Niche Isothiocyanate

For researchers, scientists, and drug development professionals, the isothiocyanate (ITC) chemical class represents a compelling frontier in the quest for novel therapeutic agents. Naturally occurring in cruciferous vegetables, ITCs are renowned for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] While extensive research has illuminated the mechanisms of well-known ITCs like sulforaphane and phenethyl isothiocyanate (PEITC), a vast number of synthetic and less common natural ITCs remain largely unexplored. This guide focuses on one such molecule: 4-Ethoxyphenyl isothiocyanate.

This document serves as an in-depth technical guide, acknowledging the current scarcity of direct research on this compound and, therefore, leveraging established knowledge of the broader ITC class to propose a strategic framework for its investigation. By synthesizing field-proven insights with established experimental protocols, this guide aims to empower researchers to unlock the therapeutic potential of this promising compound.

The Isothiocyanate Backbone: A Foundation for Diverse Bioactivity

Isothiocyanates are characterized by the highly reactive -N=C=S functional group. This electrophilic moiety is central to their biological effects, enabling covalent interactions with nucleophilic cellular targets, most notably cysteine residues on proteins. This reactivity underpins their ability to modulate a wide array of cellular processes.

A primary and well-documented mechanism of action for many ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. By reacting with cysteine residues on Keap1, the negative regulator of Nrf2, ITCs disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate the transcription of genes encoding for Phase II detoxification enzymes and antioxidant proteins. This pathway is a cornerstone of the chemopreventive and anti-inflammatory effects of ITCs.

Anticipated Biological Activities of this compound: An Evidence-Based Extrapolation

Given the shared chemical scaffold, it is reasonable to hypothesize that this compound will exhibit biological activities characteristic of the ITC class. The following sections outline these anticipated activities and propose robust experimental frameworks for their validation.

Anticancer Potential: Targeting Hallmarks of Malignancy

The anticancer effects of ITCs are multifaceted, targeting various stages of carcinogenesis.[4][5][6] It is plausible that this compound could exert similar effects through several mechanisms:

-

Induction of Apoptosis: ITCs are known to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[5]

-

Cell Cycle Arrest: By modulating the expression and activity of key cell cycle regulatory proteins, ITCs can halt the proliferation of cancer cells, often at the G2/M phase.[4]

-

Inhibition of Angiogenesis and Metastasis: ITCs have been shown to interfere with the formation of new blood vessels that supply tumors and to inhibit the migratory and invasive properties of cancer cells.[5]

Caption: Workflow for assessing the anticancer activity of this compound.

-

Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anti-Inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. ITCs, primarily through Nrf2 activation and NF-κB inhibition, can suppress the production of pro-inflammatory mediators.[3][7] A study on a panel of ITCs, including the structurally similar 4-methoxyphenyl isothiocyanate, showed that this particular analog did not inhibit the COX-2 enzyme, a key player in inflammation.[8] This suggests that the anti-inflammatory activity of this compound, if present, may proceed through other mechanisms.

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: Incubate the plates for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent A and Griess reagent B in a new 96-well plate.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound on nitric oxide production.

Antimicrobial Properties: A Potential Weapon Against Pathogens

ITCs have demonstrated activity against a range of bacteria and fungi.[2][9] Aromatic ITCs, in particular, are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane.[2] This suggests that this compound, with its aromatic ring, could possess antimicrobial properties.

Caption: Workflow for assessing the antimicrobial activity of this compound.

-

Preparation of Inoculum: Prepare a standardized suspension of the microbial strain.

-

Compound Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that prevents microbial growth on the agar is the MBC/MFC.

Quantitative Data and Structure-Activity Relationship Insights

While no specific quantitative data for this compound is currently available in the public domain, the following table presents data for related compounds to provide a preliminary framework for understanding potential efficacy.

| Isothiocyanate Derivative | Biological Activity | Assay | Result (IC50/MIC) | Reference |

| 4-Methoxyphenyl isothiocyanate | Anti-inflammatory (COX-2 Inhibition) | COX-2 Assay | No inhibition at 50 µM | [8] |

| Benzyl isothiocyanate | Antimicrobial (MRSA) | MIC | 2.9 - 110 µg/mL | [10] |

| Phenethyl isothiocyanate | Antimicrobial (MRSA) | MIC | - | [10] |

| Allyl isothiocyanate | Antimicrobial (MRSA) | MIC | Higher than BITC and PEITC | [10] |

The lack of COX-2 inhibition by 4-methoxyphenyl isothiocyanate is a significant finding.[8] The structural difference between the methoxy and ethoxy groups is minimal, suggesting that this compound may also be a weak COX-2 inhibitor. However, this does not preclude other anti-inflammatory mechanisms. The superior antimicrobial activity of aromatic ITCs like benzyl isothiocyanate over aliphatic ones like allyl isothiocyanate suggests that the ethoxyphenyl group in the target compound may confer favorable antimicrobial properties.[10]

Synthesis of this compound: A Practical Approach

For researchers wishing to synthesize this compound for their investigations, a common and effective method involves the reaction of the corresponding primary amine with carbon disulfide.

General Synthesis Protocol

A widely used method for the synthesis of aryl isothiocyanates is the reaction of the corresponding aniline with carbon disulfide in the presence of a base to form a dithiocarbamate salt, followed by treatment with a desulfurizing agent.[11]

Step 1: Formation of the Dithiocarbamate Salt 4-Ethoxyaniline is reacted with carbon disulfide in the presence of a base such as triethylamine or ammonia in a suitable solvent like ethanol or aqueous ammonia.

Step 2: Decomposition to the Isothiocyanate The resulting dithiocarbamate salt is then treated with a reagent like ethyl chloroformate or tosyl chloride to induce the elimination of byproducts and formation of this compound.

Conclusion and Future Directions

This compound stands as an intriguing yet understudied member of the pharmacologically rich isothiocyanate family. While direct evidence of its biological activity is currently lacking, the wealth of data on related compounds provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The experimental workflows and protocols detailed in this guide offer a comprehensive and scientifically rigorous framework for elucidating the therapeutic promise of this molecule.

Future research should focus on a systematic evaluation of its activity in a diverse range of in vitro models, followed by mechanistic studies to identify its molecular targets and signaling pathways. A thorough investigation into its structure-activity relationship, comparing it with other alkoxy-substituted phenyl isothiocyanates, will be crucial for optimizing its therapeutic potential. The exploration of this compound represents a valuable opportunity to expand the chemical space of bioactive isothiocyanates and potentially deliver novel candidates for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 5. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

Methodological & Application

4-Ethoxyphenyl Isothiocyanate: A Versatile Chemical Probe for Bioimaging

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Ethoxyphenyl isothiocyanate is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) group and an ethoxyphenyl moiety. While not a conventional fluorophore itself, its chemical properties make it a valuable tool in the field of bioimaging. The isothiocyanate group serves as a versatile reactive handle for the covalent labeling of biomolecules, and the ethoxyphenyl group can influence the solubility and binding characteristics of the resulting conjugates. This document provides a comprehensive guide to the potential applications of this compound as a chemical probe, including detailed protocols for bioconjugation and its prospective use in creating targeted imaging agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in bioimaging protocols.

| Property | Value | Reference |

| CAS Number | 3460-49-9 | [1][2][3] |

| Molecular Formula | C9H9NOS | [1][3] |

| Molecular Weight | 179.24 g/mol | [1][3][4] |

| Appearance | Solid | [4] |

| Melting Point | 60-61 °C | [3] |

| Boiling Point | 288.7 °C at 760 mmHg | [3] |

| Purity | Typically ≥97% | [1][4] |

| Solubility | Soluble in organic solvents like DMSO and ethanol.[5] |

Principle of Action: The Isothiocyanate Reactive Group

The utility of this compound in bioimaging stems from the reactivity of its isothiocyanate group. This functional group readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable thiourea bond.[6] This covalent linkage is robust, ensuring that any conjugated molecule remains firmly attached to the target biomolecule throughout the experimental workflow.[6]

The reaction is most efficient under slightly alkaline conditions (pH 9.0-9.5), which deprotonates the primary amines, enhancing their nucleophilicity.[7]

Caption: Reaction of this compound with a primary amine on a biomolecule.

Potential Applications in Bioimaging

While direct bioimaging applications of this compound are not extensively documented, its chemical nature allows for its use in several key areas:

-

Covalent Labeling of Biomolecules: The primary application is the conjugation of this molecule to proteins, antibodies, or other amine-containing biomolecules. This can be a preliminary step to introduce a unique chemical handle for further modifications.

-

Synthesis of Targeted Fluorescent Probes: this compound can be reacted with a fluorescent dye that has a primary amine, creating a new fluorescent isothiocyanate probe. This new probe can then be used to label target proteins.

-

Development of Probes for Specific Analytes: The isothiocyanate group can be a reactive component in probes designed to detect specific cellular analytes, such as thiols. For instance, isothiocyanate-based probes have been developed for the detection of cysteine.[5]

Protocols

The following protocols are generalized for isothiocyanate chemistry and can be adapted for this compound. Optimization will be required for specific applications.

Protocol 1: General Protein Labeling with this compound

This protocol describes a general procedure for conjugating this compound to a protein of interest.

Materials:

-

Protein of interest (at least 2 mg/mL)

-

0.1 M Sodium Carbonate Buffer, pH 9.0

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ammonium Chloride (NH4Cl)

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Protein Preparation: Dissolve the protein in 0.1 M sodium carbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL.[5] Ensure the buffer is free of amines (e.g., Tris) or sodium azide, as these will compete with the labeling reaction.[5] If necessary, dialyze the protein against PBS and then exchange into the carbonate buffer.

-

Probe Preparation: Immediately before use, prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.[5]

-

Labeling Reaction:

-

Slowly add the this compound solution to the protein solution while gently stirring. A 10-20 fold molar excess of the isothiocyanate to the protein is a good starting point.[6] The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 8 hours at 4°C or 1-2 hours at room temperature, protected from light.[5][6]

-

-

Stopping the Reaction: Add NH4Cl to a final concentration of 50 mM and incubate for 2 hours at 4°C to quench any unreacted isothiocyanate.[5]

-

Purification: Separate the labeled protein from unreacted this compound and other small molecules using a gel filtration column equilibrated with PBS (pH 7.4).[8]

-

Characterization: Determine the degree of labeling (DOL), which is the average number of probe molecules conjugated to each protein molecule. This can be achieved using techniques such as mass spectrometry.

-

Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.[6]

Caption: Workflow for protein labeling with this compound.

Protocol 2: Cellular Staining and Fluorescence Microscopy (Hypothetical Application)

This protocol outlines a hypothetical workflow for using a protein labeled with a fluorescent derivative of this compound for cellular imaging.

Materials:

-